![molecular formula C17H20N6O2 B2675758 (2,5-Dimethylfuran-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone CAS No. 2034280-11-8](/img/structure/B2675758.png)
(2,5-Dimethylfuran-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone
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Overview
Description
The compound contains several functional groups including a furan ring, a triazole ring, a pyrazine ring, and a piperazine ring. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. These rings can participate in various interactions such as hydrogen bonding, which can influence the compound’s biological activity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the furan, triazole, pyrazine, and piperazine rings. These groups can undergo various chemical reactions, including nucleophilic substitutions and cycloadditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple nitrogen atoms could make the compound more polar, potentially affecting its solubility in various solvents .Scientific Research Applications
Neurokinin-3 (NK-3) Receptor Antagonist
Fezolinetant is known to be a selective antagonist for the neurokinin-3 (NK-3) receptor . This means it can block the action of neurokinin-3, a substance in the body involved in transmitting nerve impulses. This property could make it useful in the treatment of certain neurological conditions.
Treatment of Vasomotor Symptoms
Fezolinetant has been studied for its potential use in treating vasomotor symptoms associated with menopause, such as hot flashes . By blocking the NK-3 receptor, it may help to alleviate these symptoms.
Potential Use in Material Science
The triazolo[4,3-a]pyrazin-8-yl group in the compound is known to exhibit excellent electron-transport and hole-blocking properties . This makes the compound potentially useful in material science applications, particularly in the development of organic materials.
Use in Synthesis of Other Compounds
Fezolinetant could potentially be used as a starting material or intermediate in the synthesis of other complex compounds . Its unique structure could make it valuable in the development of new pharmaceuticals or other chemical products.
Potential Anticancer Properties
Some compounds with a 1,2,4-triazolo[4,3-a]pyrazin-8-yl structure have shown cytotoxic activities against certain cancer cell lines . While more research is needed, this suggests that Fezolinetant could potentially have applications in cancer treatment.
Use in Energetic Materials
While not directly related to Fezolinetant, compounds with similar structures have been studied for their use in energetic materials . These are substances with a high amount of stored chemical energy that can be released, and they are used in applications like propellants, explosives, and pyrotechnics.
Future Directions
properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-11-10-14(12(2)25-11)17(24)22-8-6-21(7-9-22)15-16-20-19-13(3)23(16)5-4-18-15/h4-5,10H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDWGBWKXGOOBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NC=CN4C3=NN=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylfuran-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone |
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